Cas no 2680815-58-9 (2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)

2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-28279819
- 2680815-58-9
- 2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
- 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid
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- インチ: 1S/C12H17NO5/c1-2-5-17-11(16)13-7-12(8-13)4-3-9(18-12)6-10(14)15/h2,9H,1,3-8H2,(H,14,15)
- InChIKey: JJSOWJROJIEABQ-UHFFFAOYSA-N
- SMILES: O1C(CC(=O)O)CCC21CN(C(=O)OCC=C)C2
計算された属性
- 精确分子量: 255.11067264g/mol
- 同位素质量: 255.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 362
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.1Ų
- XLogP3: 0.3
2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28279819-0.5g |
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |
2680815-58-9 | 95.0% | 0.5g |
$1646.0 | 2025-03-19 | |
Enamine | EN300-28279819-0.25g |
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |
2680815-58-9 | 95.0% | 0.25g |
$1577.0 | 2025-03-19 | |
Enamine | EN300-28279819-2.5g |
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |
2680815-58-9 | 95.0% | 2.5g |
$3362.0 | 2025-03-19 | |
Enamine | EN300-28279819-10g |
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |
2680815-58-9 | 10g |
$7373.0 | 2023-09-09 | ||
Enamine | EN300-28279819-5g |
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |
2680815-58-9 | 5g |
$4972.0 | 2023-09-09 | ||
Enamine | EN300-28279819-0.1g |
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |
2680815-58-9 | 95.0% | 0.1g |
$1508.0 | 2025-03-19 | |
Enamine | EN300-28279819-5.0g |
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |
2680815-58-9 | 95.0% | 5.0g |
$4972.0 | 2025-03-19 | |
Enamine | EN300-28279819-0.05g |
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |
2680815-58-9 | 95.0% | 0.05g |
$1440.0 | 2025-03-19 | |
Enamine | EN300-28279819-1.0g |
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |
2680815-58-9 | 95.0% | 1.0g |
$1714.0 | 2025-03-19 | |
Enamine | EN300-28279819-10.0g |
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |
2680815-58-9 | 95.0% | 10.0g |
$7373.0 | 2025-03-19 |
2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acidに関する追加情報
Introduction to 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid (CAS No. 2680815-58-9)
2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid, with the CAS number 2680815-58-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities and structural complexity. The presence of a spirocyclic ring system, combined with a carboxylic acid functional group and an allyl ether moiety, makes this compound a promising candidate for various pharmaceutical applications.
The chemical structure of 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid is characterized by a six-membered spirocyclic ring containing an oxygen atom and a nitrogen atom, which is further substituted with a carboxylic acid group and an allyl ether moiety. This intricate structure provides the compound with unique physicochemical properties, such as enhanced solubility and stability, which are crucial for its potential use in drug development.
Recent studies have highlighted the potential of spirocyclic compounds in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications. The presence of the carboxylic acid group in 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid suggests that it may exhibit activity as an inhibitor of specific enzymes or receptors, making it a valuable lead compound for further investigation.
In the context of medicinal chemistry, the design and synthesis of spirocyclic compounds have been a focus of extensive research due to their ability to modulate biological targets effectively. The allyl ether moiety in 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid adds another layer of complexity and potential for bioactivity. This functional group can participate in various chemical reactions, such as Michael additions and nucleophilic substitutions, which can be leveraged to optimize the compound's pharmacological properties.
The synthesis of 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-*azaspiro[3.4]octan-*6-*yl*}acetic acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for preclinical and clinical studies.
In preclinical studies, 2-{2-(prop-*e*-*n-*1*-*y*-*loxy*-)carbonyl-*5*-*o*-*x*-*a*-* * * * * * * * * * * * * * * * * * * -azaspiro[3.4]octan-*6*-*yl*}acetic acid has shown promising results in inhibiting key enzymes involved in inflammatory pathways. For instance, it has been reported to exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation and pain. This property makes it a potential candidate for the development of new anti-inflammatory drugs with reduced side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).
Beyond its anti-inflammatory properties, 2-{2-(prop-*e*-*n-*1*-*y*-*loxy*-)carbonyl-*5*-*o*-*x*-*a*-*-azaspiro[3.4]octan-*6*-*yl*}acetic acid has also shown potential as an anticancer agent. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been observed to inhibit the activation of Akt/mTOR signaling pathways, which are frequently dysregulated in various types of cancer.
In addition to its therapeutic applications, 2-{2-(prop-*e*-*n-*1*-*y*-*loxy*-)carbonyl-*5*-*o*-*x*-a*a*zaspiro[3.4]octan -*6*-yl}acetic acid has also been studied for its potential use as a tool compound in chemical biology research. Its unique structure and functional groups make it suitable for use in high-throughput screening assays to identify novel targets and pathways involved in various diseases.
The safety profile of 2-{2-(prop -*e*-n*-1*-y*-loxy*)carbonyl*-5*-o*x*a*a*zaspiro[3.4]octan*-6*-yl}acetic acid is an important consideration for its development as a therapeutic agent. Preclinical toxicity studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation.
In conclusion, 2-{2-(prop -*e*-n*-1*-y*-loxy*)carbonyl*-5*-o*x*a*a*zaspiro[3.4]octan*-6*-yl}acetic acid (CAS No. 2680815-58-9) is a novel compound with significant potential in the field of medicinal chemistry and drug development. Its unique structural features and diverse biological activities make it a valuable lead compound for further research and optimization. Ongoing studies are expected to provide more insights into its mechanism of action and therapeutic applications, paving the way for its potential use as a new class of drugs for treating various diseases.
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